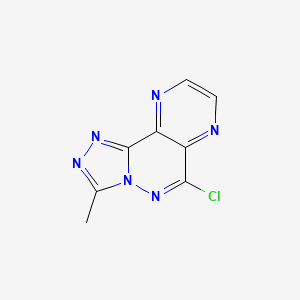
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
科学的研究の応用
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 6-Chloro-1,2,4-triazolo(4,3-b)pyridazine
- 6-Chloro-3-methyl-1,2,4-triazolo(4,3-b)pyridazine
- 6-(3-methylpiperidino)-1,2,4-triazolo(4,3-b)pyridazine
Uniqueness
6-Chloro-3-methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
CAS番号 |
81450-34-2 |
|---|---|
分子式 |
C8H5ClN6 |
分子量 |
220.62 g/mol |
IUPAC名 |
8-chloro-5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaene |
InChI |
InChI=1S/C8H5ClN6/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3 |
InChIキー |
PVNJJNPAXYTAPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(C3=NC=CN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















